molecular formula C6H3F6N3O3 B2769295 4-Nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole CAS No. 2375270-92-9

4-Nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole

Cat. No. B2769295
M. Wt: 279.098
InChI Key: HREBSBZEYDULOZ-UHFFFAOYSA-N
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Description

“4-Nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole” is a compound with the molecular weight of 279.1 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3F6N3O3/c7-4(18-6(10,11)12)5(8,9)14-2-3(1-13-14)15(16)17/h1-2,4H . This indicates that the compound has a pyrazole ring with a nitro group at the 4-position and a 1,1,2-trifluoro-2-(trifluoromethoxy)ethyl group at the 1-position.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Other physical and chemical properties are not well-documented in the available literature.

Scientific Research Applications

Herbicidal Applications

The synthesis and QSAR (Quantitative Structure-Activity Relationship) studies of herbicidal 3-pyrazolyl α,α,α-trifluorotolyl ethers have revealed a novel class of herbicides with significant pre-emergent activity against narrowleaf weed species. These compounds, including derivatives of pyrazole, exhibit herbicidal effects by inhibiting protoporphyrinogen IX oxidase. The study found that substituting the 4'-nitro group with a trifluoromethyl group in classical nitrodiphenyl ether herbicides enhances their herbicidal activity, demonstrating the potential of fluorine-containing pyrazoles in agricultural applications (R. Clark, 1996).

Energetic Materials

Research into nitropyrazoles bearing a trinitromethyl moiety at the nitrogen atom of the heterocycle has introduced a new family of energetic compounds. These compounds, including 3,4-dinitro- and 3,5-dinitro-1-(trinitromethyl)pyrazoles, have been synthesized and characterized for their high density, impact sensitivity, and thermal stability. Their positive oxygen balance and promising energetic performance make them suitable candidates for environmentally benign energetic materials (I. Dalinger et al., 2015).

Materials Science

A study on multinuclear hetero-tri-spin complexes based on a methyl-pyrazole nitronyl nitroxide radical has been conducted. These complexes exhibit slow magnetic relaxation behaviors, making them interesting for applications in the field of materials science, particularly in the development of single-molecule magnets and other magnetic materials (J. Shi et al., 2019).

Synthesis and Reactivity

The regioselective synthesis of 1,3,4-trisubstituted pyrazoles through the reaction of hydrazones with nitroolefins showcases the versatility of pyrazoles in organic synthesis. The process, mediated by strong bases, highlights the reversed regioselectivity and provides a pathway for synthesizing a wide range of pyrazole derivatives with potential applications across various chemical sectors (Xiaohu Deng, N. Mani, 2008).

properties

IUPAC Name

4-nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F6N3O3/c7-4(18-6(10,11)12)5(8,9)14-2-3(1-13-14)15(16)17/h1-2,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREBSBZEYDULOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(C(OC(F)(F)F)F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F6N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole

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